2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
- 2-(2-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
- 2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H15FN2O4 |
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Molecular Weight |
330.31 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C17H15FN2O4/c1-10(24-14-5-3-2-4-12(14)18)17(22)19-11-6-7-15-13(8-11)20-16(21)9-23-15/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
QTASVXLHLNSUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCC(=O)N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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